![molecular formula C18H18N4O2S B279171 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide, commonly known as NITC, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer, making it a promising candidate for cancer treatment.
作用機序
NITC inhibits CA IX by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. NITC has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The inhibition of CA IX by NITC can lead to a decrease in tumor growth and metastasis. It can also lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth of cancer cells. NITC has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of NITC is its specificity for CA IX, making it a potent inhibitor of the enzyme. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of NITC is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in cancer treatment.
将来の方向性
There are several future directions for the use of NITC in cancer treatment. One potential application is the use of NITC in combination with other chemotherapy drugs to enhance their efficacy. Another potential application is the use of NITC in combination with immunotherapy to enhance the immune response to cancer cells. Further research is needed to optimize the synthesis and administration of NITC for use in cancer treatment.
合成法
NITC can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminophenylthiophene-2-carboxamide with 1-(3-aminopropyl)imidazole to form N-(2-amino-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form N-(2-chloro-6-trichloromethyl)-phenyl)-2-thiophenecarboxamide-1-(3-imidazol-1-ylpropyl) carbamate. Finally, the compound is treated with sodium hydroxide to remove the protecting groups, resulting in the formation of NITC.
科学的研究の応用
NITC has been extensively studied for its potential use in cancer treatment. CA IX is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CA IX can lead to a decrease in tumor growth and metastasis. NITC has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in breast cancer cells.
特性
製品名 |
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC名 |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-17(20-8-4-10-22-11-9-19-13-22)14-5-1-2-6-15(14)21-18(24)16-7-3-12-25-16/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,23)(H,21,24) |
InChIキー |
ULBHWRAIBIBJES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



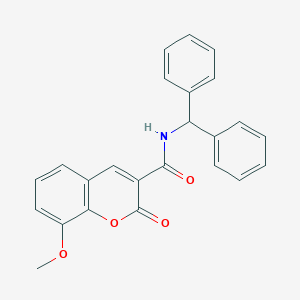
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

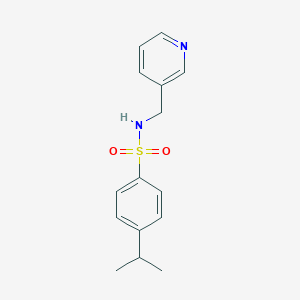
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)

![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
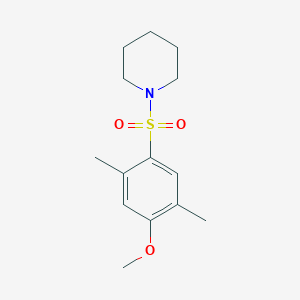
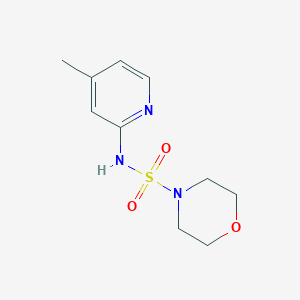
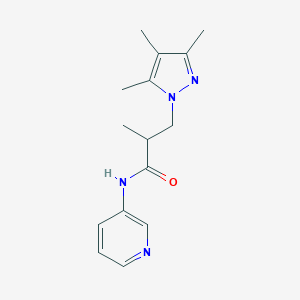


![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)